molecular formula C12H12N2O2 B1455895 Ethyl 2-(1,8-naphthyridin-2-yl)acetate CAS No. 339536-82-2

Ethyl 2-(1,8-naphthyridin-2-yl)acetate

Cat. No. B1455895
M. Wt: 216.24 g/mol
InChI Key: CIZLORHQAYCNTB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,8-naphthyridin-2-yl)acetate is a chemical compound with the molecular formula C12H12N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes Ethyl 2-(1,8-naphthyridin-2-yl)acetate, has been achieved through various methods. One such method involves multicomponent reactions (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(1,8-naphthyridin-2-yl)acetate is represented by the formula C12H12N2O2 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

1. Ligand Component in Metal Complexes

Ethyl 2-(1,8-naphthyridin-2-yl)acetate is used as a ligand component in metal complexes. It promotes lower energy electronic absorption in these complexes and provides a tether for anchoring the ligand to semiconductor surfaces. This property is particularly useful in the field of coordination chemistry and material science (Zong, Zhou, & Thummel, 2008).

2. Synthesis of Naphthyridinyl-Oxadiazoles

Research has shown the capability of Ethyl 2-(1,8-naphthyridin-2-yl)acetate in the synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles. These compounds have been characterized for their antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Mogilaiah, Srinivas, & Sudhakar, 2004).

3. Aldol-Type Addition Mediated by Metal Core

The compound is also involved in C−C bond-forming reactions through aldol-type addition mediated by a metal core, like [Ru2(CO)4]2+. This reaction pathway is significant in the synthesis of various organic compounds, contributing to advancements in organic synthesis and catalysis (Patra & Bera, 2007).

4. Antitumor Activity

Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate, a related compound, has shown distinct inhibition of the proliferation of some cancer cell lines, suggesting potential use in antitumor applications (Liu et al., 2018).

5. Development of Antimicrobial Agents

Several 1,8-Naphthyridine derivatives synthesized from Ethyl 2-(1,8-naphthyridin-2-yl)acetate have shown promising antibacterial activities. This suggests its role in the development of novel antimicrobial agents (Karabasanagouda & Adhikari, 2006).

6. Fluorescent Chemosensors

Research has developed fluorescent chemosensors based on 1,8-naphthyridine derivatives that exhibit high sensitivity and selectivity towards certain metal ions. This application is significant in analytical chemistry for detecting and measuring specific ions (Li et al., 2012).

properties

IUPAC Name

ethyl 2-(1,8-naphthyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-11(15)8-10-6-5-9-4-3-7-13-12(9)14-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZLORHQAYCNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734996
Record name Ethyl (1,8-naphthyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,8-naphthyridin-2-yl)acetate

CAS RN

339536-82-2
Record name Ethyl (1,8-naphthyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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